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Compound of Interest

Compound Name: alpha-Fluorocinnamic acid

CAS No.: 350-90-3

Cat. No.: B1332728

Get Quote

-Fluorocinnamic Acid (CAS: 350-90-3)

Executive Summary
-Fluorocinnamic acid (2-Fluoro-3-phenyl-2-propenoic acid) represents a critical bioisostere in
modern drug design. By replacing the

-hydrogen of cinnamic acid with fluorine, researchers can significantly alter the metabolic profile
of the molecule without drastically changing its steric bulk. This modification is a standard
strategy to block metabolic degradation (specifically

-oxidation) and modulate the pKa of the carboxylic acid moiety.

This guide provides a definitive physicochemical profile of

-fluorocinnamic acid, resolving common ambiguities regarding its isomerism, melting point, and
thermal stability. It further details a robust, self-validating synthetic workflow based on the
Horner-Wadsworth-Emmons (HWE) reaction.

Chemical Identity & Stereochemistry[1]
The nomenclature of

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1332728#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1332728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-fluorocinnamic acid often leads to confusion due to the conflicting use of cis/trans (referring to
the relative position of the phenyl and carboxylic acid groups) and E/Z (IUPAC
stereodescriptors).

Common Name:

-Fluorocinnamic acid[1][2][3]

IUPAC Name: (2Z)-2-Fluoro-3-phenyl-2-propenoic acid[1][2]

CAS Number: 350-90-3[1][2][3]

Molecular Formula: C

H

FO

[1][2][3]

Molecular Weight: 166.15 g/mol [1][3]

Isomer Analysis (E vs. Z)
The commercially available and thermodynamically stable form is the (Z)-isomer.

Stereochemical Assignment:

-Carbon: Fluorine (Atomic No. 9) has higher priority than the Carboxyl carbon (Atomic No.
6).

-Carbon: The Phenyl group has higher priority than Hydrogen.

Configuration: In the stable crystal form, the Phenyl ring and the Fluorine atom are on the

same side (syn). This assigns the configuration as (Z) (from German zusammen,

together).

"Trans" Confusion: In older literature, this molecule is often called "trans" because the

bulky Phenyl and Carboxyl groups are on opposite sides (anti-periplanar), minimizing

steric strain.
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Physicochemical Properties[2][3][4][5][6][7][8]
The following data aggregates experimental values from authoritative chemical registries and

primary literature.

Table 1: Core Physical Data
Property Experimental Value Condition / Note

Melting Point (MP) 156 – 159 °C
Recrystallized from

Ethanol/Water [1, 2]

Boiling Point (BP) 290 °C Lit. value at 760 mmHg [1]

Thermal Stability Unstable > 200 °C
Undergoes decarboxylation to

-fluorostyrene

pKa ~4.8
Predicted (Acidic strength

comparable to cinnamic acid)

LogP 2.08 – 2.13 Moderate lipophilicity [3]

Appearance White to off-white powder Crystalline solid

Thermal Instability & Decarboxylation
Critical Insight: While a boiling point of 290 °C is cited, distillation at atmospheric pressure is

not recommended.

-Fluorocinnamic acid is prone to decarboxylation at elevated temperatures, particularly in the
presence of copper catalysts or under prolonged heating, yielding

-fluorostyrene.

Recommendation: For purification, rely on recrystallization. If distillation is necessary (e.g.,

for derivatives), use high vacuum (< 1 mmHg) to lower the boiling point below the

decomposition threshold.

Synthesis & Purification Protocol
The most reliable method for synthesizing high-purity (Z)-
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-fluorocinnamic acid is the Horner-Wadsworth-Emmons (HWE) Olefination. This method offers
superior stereocontrol compared to the Perkin condensation.

Reagents
Substrate: Benzaldehyde (freshly distilled).

Reagent: Triethyl 2-fluoro-2-phosphonoacetate.

Base: Sodium hydride (NaH) or Lithium diisopropylamide (LDA).

Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Workflow
Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.1 equiv) in anhydrous

THF at 0 °C. Add Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv) dropwise. Stir for 30

minutes until gas evolution ceases and a clear solution forms (Formation of the phosphonate

carbanion).

Coupling: Cool the solution to -78 °C (to maximize stereoselectivity). Add Benzaldehyde (1.0

equiv) dropwise.

Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. The stabilized

ylide typically favors the thermodynamic product (Ph and COOH anti

Z-isomer).

Hydrolysis: The resulting ester (Ethyl

-fluorocinnamate) is hydrolyzed using LiOH in THF/Water (1:1) at room temperature for 12
hours.

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.[4]

Purification: Recrystallize the crude solid from hot Ethanol/Water (95:5).

Visualization: Synthesis Pathway
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Figure 1: Synthetic workflow for

-fluorocinnamic acid via Horner-Wadsworth-Emmons olefination.

Applications in Drug Development[10]
Metabolic Blocking
The primary utility of

-fluorocinnamic acid is as a metabolic blocker. In non-fluorinated cinnamic derivatives, the

-position is susceptible to metabolic attack (e.g., hydration of the double bond or oxidation).
The C-F bond (bond energy ~116 kcal/mol) is metabolically inert, preventing these
transformations and extending the half-life of the pharmacophore.

Bioisosterism
The fluorine atom acts as a bioisostere for hydrogen but with distinct electronic properties:

Sterics: Fluorine (Van der Waals radius 1.47 Å) is slightly larger than Hydrogen (1.20 Å) but

significantly smaller than a Methyl group, causing minimal steric perturbation to protein

binding pockets.

Electronics: The high electronegativity of fluorine lowers the pKa of the carboxylic acid and

polarizes the double bond, potentially altering the reactivity of the Michael acceptor system if

used in covalent inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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